molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2

5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

Cat. No.: B3025688
CAS No.: 2442482-70-2
M. Wt: 374.5 g/mol
InChI Key: MTYMJCBCYHCJEP-NTCAYCPXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CBGAQ involves the oxidation of cannabigerolic acid (CBGA). The specific synthetic routes and reaction conditions for CBGAQ are not widely documented in the literature. the general process of synthesizing quinone derivatives typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of CBGAQ is not well-established due to its primary use in research. the extraction of its precursor, CBGA, from the Cannabis sativa plant can be achieved using chemical solvent extraction or natural solvent extraction methods. Chemical solvent extraction uses solvents like butane or ethanol, while natural solvent extraction utilizes water to leach cannabinoids from the plant material .

Chemical Reactions Analysis

Types of Reactions

CBGAQ, like other quinone derivatives, can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone structures.

    Reduction: Reduction reactions can convert CBGAQ back to its hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of CBGAQ.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more complex quinones, while reduction can yield hydroquinones .

Scientific Research Applications

CBGAQ is primarily used in scientific research due to its unique properties as a cannabinoid derivative. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions like epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of cannabinoid-based products and formulations.

Mechanism of Action

The mechanism of action of CBGAQ involves its interaction with various molecular targets and pathways. As a cannabinoid derivative, it can interact with cannabinoid receptors (CB1 and CB2) in the body. Additionally, it may affect other receptors such as the α2-adrenergic receptor, serotonin 5-HT1A receptor, and peroxisome proliferator-activated receptors (PPAR). These interactions can modulate various physiological processes, including inflammation, pain perception, and neuroprotection .

Comparison with Similar Compounds

CBGAQ is unique among cannabinoid derivatives due to its quinone structure. Similar compounds include:

    Cannabigerolic Acid (CBGA): The precursor to CBGAQ, known for its role in the biosynthesis of other cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).

    Cannabigerol (CBG): The decarboxylated form of CBGA, known for its non-psychotropic properties and potential therapeutic effects.

    Tetrahydrocannabinol (THC): The principal psychoactive constituent of Cannabis sativa, known for its psychoactive effects.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications

CBGAQ stands out due to its oxidative quinone structure, which imparts unique chemical and biological properties not found in other cannabinoids.

Properties

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYMJCBCYHCJEP-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101038833
Record name Cannabigerol quinone Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2442482-70-2
Record name Cannabigerol quinone Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 3
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 4
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

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